![molecular formula C11H15N B1252745 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 20364-31-2](/img/structure/B1252745.png)
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
“4,4-Dimethyl-1,2,3,4-tetrahydroquinoline” is an organic compound . It has a molecular weight of 161.25 . The IUPAC name for this compound is 4,4-dimethyl-1,2,3,4-tetrahydroquinoline .
Molecular Structure Analysis
The InChI code for “4,4-Dimethyl-1,2,3,4-tetrahydroquinoline” is 1S/C11H15N/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4,4-Dimethyl-1,2,3,4-tetrahydroquinoline” is a liquid at room temperature . .
Scientific Research Applications
Synthesis of Degradable Polymers
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is utilized in the synthesis of degradable polymers. These polymers can degrade into raw ingredients or oligomers, which are then used to build new polymeric materials. This contributes significantly to sustainability and the circular materials economy .
Chemical Recycling of Polymers
The compound plays a crucial role in the chemical recycling of polymers. It is involved in the creation of polymers that can be broken down and re-synthesized into their monomeric forms, demonstrating a closed-loop lifecycle for polymeric materials .
Radical Polymerization
It serves as a monomer in radical polymerization processes. This method allows for the creation of polymers with high molecular weights, which are essential for material design and have applications across various industries .
Drug Development
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives are core structures in many pharmacological agents. They are used in the development of anti-cancer, anti-diabetic, and cardiovascular drugs, highlighting the compound’s importance in medicinal chemistry .
Pesticide Production
This compound is also a precursor in the synthesis of pesticides. Its derivatives are used to create effective agents for protecting crops against pests, thereby supporting agricultural productivity .
Dye Manufacturing
The derivatives of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline are active components in various dyes. These dyes are used in different industries, from textiles to printing, showcasing the compound’s versatility .
Safety and Hazards
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives have been known to interact with cdk5/p25, which leads to hyperphosphorylation of tau . This complex is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein .
Mode of Action
It is known that tetrahydroquinoline derivatives can inhibit the complex formation of cdk5/p25, thereby preventing the hyperphosphorylation of tau .
Biochemical Pathways
The inhibition of the cdk5/p25 complex and the prevention of tau hyperphosphorylation suggest that it may impact pathways related to neurodegenerative diseases .
Result of Action
The inhibition of the cdk5/p25 complex and the prevention of tau hyperphosphorylation suggest that it may have a neuroprotective effect .
Action Environment
It is generally recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°c .
properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLBKPHWHMIYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529293 | |
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20364-31-2 | |
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20364-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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